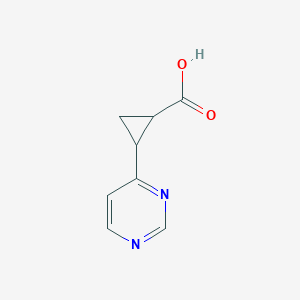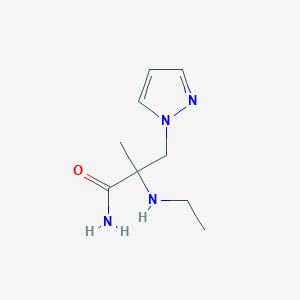
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethyl ester group and an amino group attached to the triazole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromoacetate with 3-amino-1,2,4-triazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the triazole attacks the electrophilic carbon of the ethyl 2-bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence biological pathways. The amino group can participate in nucleophilic attacks, and the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and other cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)propanoate can be compared with other similar compounds such as:
3-Amino-1,2,4-triazole: Lacks the ethyl ester group and has different reactivity and applications.
Ethyl 2-(1h-1,2,4-triazol-1-yl)acetate: Similar structure but with different substitution patterns on the triazole ring.
1,2,4-Triazole derivatives: Various derivatives with different substituents that influence their chemical and biological properties
Propriétés
Formule moléculaire |
C7H12N4O2 |
|---|---|
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
ethyl 2-(3-amino-1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C7H12N4O2/c1-3-13-6(12)5(2)11-4-9-7(8)10-11/h4-5H,3H2,1-2H3,(H2,8,10) |
Clé InChI |
MQJKNXIHRHOWND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)N1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)

![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)






![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
